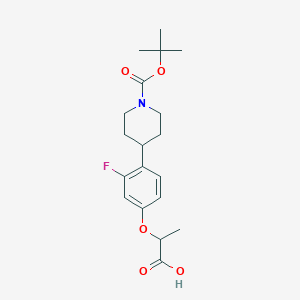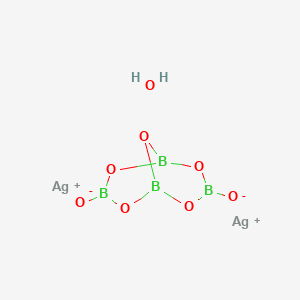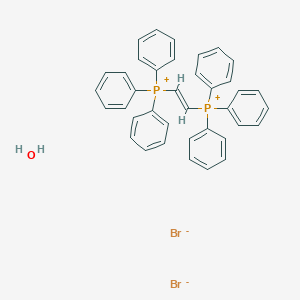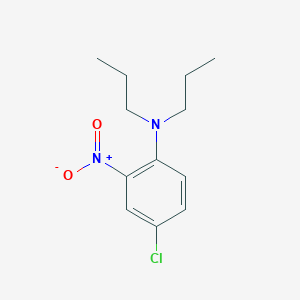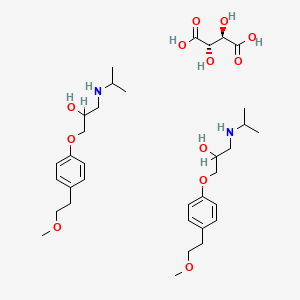
Metoprolol tartrate
Overview
Description
Metoprolol tartrate: is a racemic mixture of metoprolol, a beta-adrenergic receptor blocker, combined with tartaric acid. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The compound is known for its ability to reduce heart rate, cardiac output, and blood pressure by blocking beta-1 adrenergic receptors in the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol tartrate involves the reaction of metoprolol with tartaric acid. The process typically includes the following steps:
Synthesis of Metoprolol: Metoprolol is synthesized by reacting 4-(2-methoxyethyl)phenol with epichlorohydrin to form glycidyl ether, which is then reacted with isopropylamine to yield metoprolol.
Formation of this compound: Metoprolol is then combined with tartaric acid in a stoichiometric ratio to form the racemic mixture. The reaction is carried out in an appropriate solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of metoprolol and tartaric acid are synthesized and purified.
Combination and Crystallization: The two compounds are combined in large reactors, and the resulting mixture is crystallized to obtain the final product. The crystallization process is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Metoprolol tartrate undergoes various chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction of metoprolol can yield secondary alcohols.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted metoprolol derivatives.
Scientific Research Applications
Metoprolol tartrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: It is extensively researched for its therapeutic effects in cardiovascular diseases, including its pharmacokinetics and pharmacodynamics.
Industry: this compound is used in the formulation of pharmaceutical products for the treatment of heart-related conditions.
Mechanism of Action
The mechanism of action of Metoprolol tartrate involves the competitive blocking of beta-1 adrenergic receptors in the heart. By inhibiting the binding of endogenous catecholamines (such as adrenaline and noradrenaline) to these receptors, the compound reduces heart rate, myocardial contractility, and cardiac output. This leads to a decrease in blood pressure and oxygen demand by the heart, making it effective in treating hypertension and angina .
Comparison with Similar Compounds
Propranolol: Another beta-blocker used for similar cardiovascular conditions but non-selective for beta-1 and beta-2 receptors.
Atenolol: A selective beta-1 blocker with a longer half-life compared to metoprolol.
Bisoprolol: A highly selective beta-1 blocker with fewer side effects.
Uniqueness of Metoprolol tartrate: this compound is unique due to its specific combination with tartaric acid, which enhances its solubility and stability. Additionally, its selective beta-1 adrenergic receptor blocking properties make it particularly effective in reducing cardiac workload without significant bronchoconstriction, a common side effect of non-selective beta-blockers .
Properties
IUPAC Name |
(2R,3S)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULWPYYGQCFMP-NPHUUBOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-17-7 | |
| Record name | Metoprolol tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


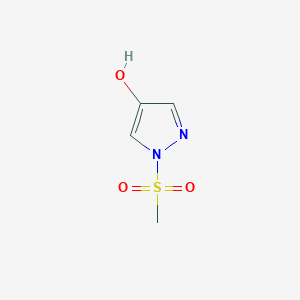
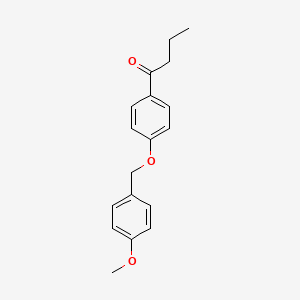
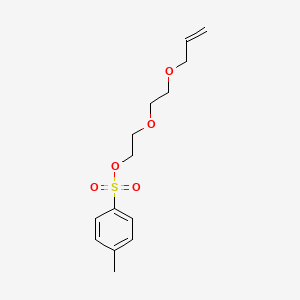
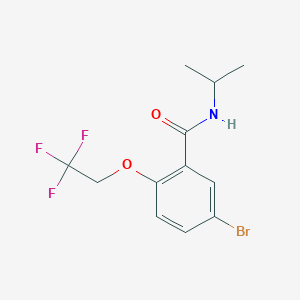
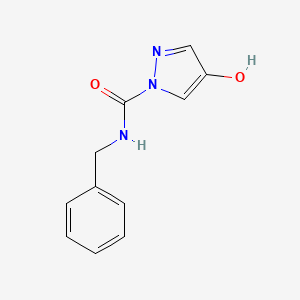


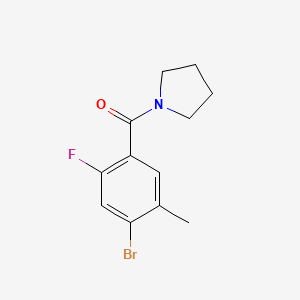
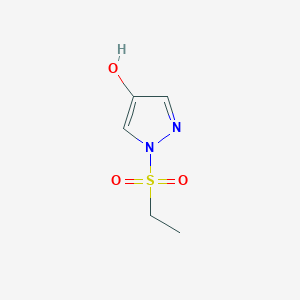
![4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile](/img/structure/B8132873.png)
